(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
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Overview
Description
The compound (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a complex organic molecule that features a benzo[d]thiazole ring, a piperidine ring, and a pyrazole ring.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes . This suppression inhibits the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The inhibition of these conversions results in anti-inflammatory effects .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These conversions are part of the body’s inflammatory response, so their inhibition leads to anti-inflammatory effects .
Result of Action
The compound’s action results in anti-inflammatory effects . By inhibiting the COX enzymes and preventing the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin, the compound reduces inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable aldehyde.
Attachment of the piperidine ring: The benzo[d]thiazole intermediate is then reacted with 1-(2-chloroethyl)piperidine hydrochloride under basic conditions to form the desired piperidine derivative.
Formation of the pyrazole ring: The final step involves the reaction of the piperidine derivative with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid under dehydrating conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an anti-inflammatory agent. It has shown promise in inhibiting enzymes such as cyclooxygenase (COX), which are involved in the inflammatory process .
Medicine
Medically, the compound is being investigated for its antimicrobial properties. It has demonstrated activity against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics .
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1H-pyrazol-3-yl)methanone
- (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-imidazol-3-yl)methanone
Uniqueness
The uniqueness of (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone lies in its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-15(20-21(12)2)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJLHVQZFXVCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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